molecular formula C12H6Cl2I3NO5 B130759 5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride CAS No. 78314-12-2

5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride

Cat. No.: B130759
CAS No.: 78314-12-2
M. Wt: 695.8 g/mol
InChI Key: PQZLQOGLMSANKA-UHFFFAOYSA-N
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Description

5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a compound known for its use in medical imaging, particularly as a contrast agent in CT scans and other diagnostic procedures. This compound is characterized by its high iodine content, which enhances the visibility of internal organs and tissues during imaging .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.

    Biology: Employed in studies involving iodine metabolism and its effects on biological systems.

    Medicine: Widely used as a contrast agent in diagnostic imaging, enhancing the visibility of internal structures in CT scans and other imaging techniques.

    Industry: Utilized in the production of specialized imaging agents and other iodinated compounds.

Mechanism of Action

The primary mechanism of action for this compound in medical imaging involves its high iodine content. Iodine has a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues or organs, providing enhanced contrast in the resulting images. This allows for better visualization of structures and abnormalities during diagnostic procedures .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2I3NO5/c1-3(19)23-2-4(20)18-10-8(16)5(11(13)21)7(15)6(9(10)17)12(14)22/h2H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZLQOGLMSANKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2I3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513550
Record name 2-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodoanilino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78314-12-2
Record name 2-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodoanilino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Amino-2,4,6-triiodo-isophthaloyl dichloride was dissolved in dimethyl acetamide (DAMC) and a solution of acetoxyacetylchloride (2 eq) in DMAc was slowly added with efficient stirring. The reaction mixture was stirred overnight and the following day, the mixture was slowly poured into stirred ice water. The precipitate was filtered off and dried to give the desired material. The structure was confirmed by 1H NMR (CDCl3, 300 MHz): 10.43 (brs, 1H); 4.71 (s, 2H); 2.11 (s, 3H)
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